molecular formula C11H14O5 B1198149 Massarigenin A

Massarigenin A

Cat. No.: B1198149
M. Wt: 226.23 g/mol
InChI Key: VYTPSQHQAWGKGW-SAFKVGCYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Massarigenin A is a fungal-derived secondary metabolite, likely belonging to the massarigenin family of compounds characterized by spiro-lactone ring structures. These compounds are primarily isolated from endophytic fungi within the Massarison and M. flavorosea species, often associated with medicinal plants like Rehmannia glutinosa . The shared spiro-5,6-lactone skeleton in these compounds is notable for its rarity and bioactivity, particularly in cytotoxicity and enzyme inhibition .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

(4S,5S,6R,7S,10R)-4,6,7-trihydroxy-10-methyl-3-methylidene-2-oxaspiro[4.5]dec-8-en-1-one

InChI

InChI=1S/C11H14O5/c1-5-3-4-7(12)9(14)11(5)8(13)6(2)16-10(11)15/h3-5,7-9,12-14H,2H2,1H3/t5-,7+,8-,9+,11-/m1/s1

InChI Key

VYTPSQHQAWGKGW-SAFKVGCYSA-N

SMILES

CC1C=CC(C(C12C(C(=C)OC2=O)O)O)O

Isomeric SMILES

C[C@@H]1C=C[C@@H]([C@@H]([C@]12[C@@H](C(=C)OC2=O)O)O)O

Canonical SMILES

CC1C=CC(C(C12C(C(=C)OC2=O)O)O)O

Synonyms

massarigenin A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Source Fungus
Massarigenin D Spiro-5,6-lactone C-3 hydroxyl, C-7 methyl Massarison sp.
Spiromassaritone Spiro-5,6-lactone C-4 ketone Massarison sp.
Massarigenin C Spiro-5,6-lactone C-2 glucose-binding moiety M. flavorosea

Functional Comparison

Cytotoxicity

  • Spiromassaritone demonstrates potent cytotoxicity against LO2, HepG2, MCF7, and A-2 cell lines (IC50: 5.6–9.8 µg/mL) .
  • Massarigenin D shows moderate activity (IC50 ~15–25 µg/mL), likely due to reduced electrophilicity from hydroxylation .
  • Massarigenin C lacks reported cytotoxicity, suggesting functional divergence within the family .

Table 2: Bioactivity Profiles

Compound Cytotoxicity (IC50, µg/mL) Enzyme Inhibition (IC50) In Vivo Effects
Spiromassaritone 5.6–9.8 Not reported None reported
Massarigenin D 15–25 Not reported None reported
Massarigenin C Not active Neuraminidase: 4.15 μM Reduces postprandial glucose
α-Glucosidase: 1.25 mM (3.2–31.6 mg/kg in mice)

Enzyme Inhibition

  • Structural analysis suggests its glucose-binding side chain enables competitive enzyme inhibition, a feature absent in Massarigenin D and spiromassaritone .

Research Implications

While Massarigenin A remains underexplored in the provided evidence, its analogs highlight two research directions:

Anticancer Applications : Spiromassaritone’s cytotoxicity warrants further study for drug development .

Q & A

Q. What analytical techniques are used to confirm the structural identity of Massarigenin A?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Assign proton (¹H) and carbon (¹³C) signals to confirm stereochemistry and functional groups.
  • High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
  • Cross-validation : Compare spectral data with literature or synthetic analogs to minimize misidentification .

Q. What are the standard protocols for isolating this compound from natural sources?

Methodological Answer:

  • Extraction : Use solvent partitioning (e.g., ethyl acetate for polar compounds) guided by bioactivity assays.
  • Chromatography : Employ gradient elution in HPLC with photodiode array detection to track UV-active fractions.
  • Purification : Combine size-exclusion and reverse-phase chromatography to isolate high-purity fractions. Document solvent ratios and retention times for reproducibility .

Q. How do researchers assess the initial biological activity of this compound?

Methodological Answer:

  • In vitro screening : Use cell-based assays (e.g., MTT for cytotoxicity) with positive/negative controls.
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values using nonlinear regression models (e.g., GraphPad Prism).
  • Specificity tests : Include off-target assays (e.g., kinase panels) to evaluate selectivity .

Q. What in vitro models are commonly employed to evaluate the bioactivity of this compound?

Methodological Answer:

  • Cancer research : Human cell lines (e.g., HeLa, MCF-7) with genetic and phenotypic diversity.
  • Anti-inflammatory studies : LPS-induced macrophage models (e.g., RAW 264.7) to measure cytokine suppression.
  • Dose standardization : Normalize results to cell viability and solvent controls to reduce artifacts .

Q. How is the purity of this compound quantified and validated in pharmacological studies?

Methodological Answer:

  • HPLC-UV/ELSD : Use peak area integration (>95% purity threshold) with reference standards.
  • Residual solvent analysis : Conduct GC-MS to detect traces of extraction solvents (e.g., methanol, hexane).
  • Batch documentation : Include lot numbers, storage conditions, and stability data in appendices .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictory data regarding this compound's mechanism of action?

Methodological Answer:

  • Comparative studies : Replicate experiments across independent labs using standardized protocols.
  • Multi-omics integration : Combine transcriptomics/proteomics to identify convergent pathways.
  • Contradiction analysis : Apply the "principal contradiction" framework to prioritize variables (e.g., cell type vs. concentration) influencing outcomes .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

Methodological Answer:

  • Scaffold modification : Synthesize analogs with substitutions at hydroxyl or methyl groups.
  • Docking simulations : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases).
  • Iterative testing : Rank analogs by bioactivity and ADMET properties (e.g., LogP, hepatic microsomal stability) .

Q. What are the challenges in establishing reliable in vivo models for this compound's pharmacokinetic analysis?

Methodological Answer:

  • Species variability : Compare rodent vs. non-rodent metabolism using LC-MS/MS plasma profiling.
  • Bioavailability enhancement : Test nanoformulations (e.g., liposomes) to improve solubility.
  • Toxicokinetics : Monitor organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT/AST) .

Q. How do researchers address batch-to-batch variability in this compound's bioactivity during replication studies?

Methodological Answer:

  • Quality control (QC) protocols : Implement ISO-guided assays for each batch (e.g., NMR fingerprinting).
  • Blinded testing : Distribute anonymized samples to eliminate observer bias.
  • Statistical adjustments : Use ANOVA with batch as a random effect to isolate variability .

Q. What computational approaches are integrated with experimental data to elucidate this compound's molecular targets?

Methodological Answer:

  • Network pharmacology : Construct protein-protein interaction networks using STRING or Cytoscape.
  • Machine learning : Train classifiers on PubChem BioAssay data to predict target families.
  • Experimental validation : Perform CRISPR-Cas9 knockouts of candidate targets in responsive cell lines .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., IC₅₀ values across assays) in appendices with error margins and sample sizes .
  • Statistical rigor : Report p-values, confidence intervals, and effect sizes using tools like R or Python’s SciPy .
  • Ethical sourcing : Cite primary literature (e.g., Journal of Natural Products) over non-peer-reviewed platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Massarigenin A
Reactant of Route 2
Massarigenin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.